4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE
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Overview
Description
4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE is a chemical compound with the molecular formula C12H12ClNO4S It is characterized by the presence of a benzoyl chloride group attached to a thiazolidinone ring, which is further substituted with dimethyl and trioxo groups
Preparation Methods
The synthesis of 4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE typically involves the reaction of 4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The thiazolidinone ring can be involved in oxidation or reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE involves its interaction with specific molecular targets and pathways. The benzoyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The thiazolidinone ring may also interact with specific receptors or enzymes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
4-(4,4-DIMETHYL-1,1,3-TRIOXO-1??,2-THIAZOLIDIN-2-YL)BENZOYL CHLORIDE can be compared with other similar compounds, such as:
- 4-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(4-phenoxyphenyl)benzamide
- 3-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
These compounds share structural similarities with this compound but differ in their substituents and functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-12(2)7-19(17,18)14(11(12)16)9-5-3-8(4-6-9)10(13)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORLASEFYFAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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